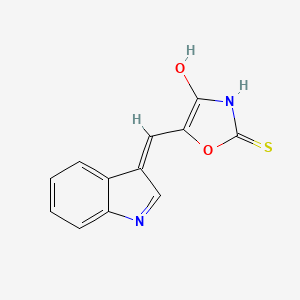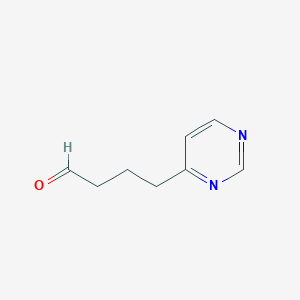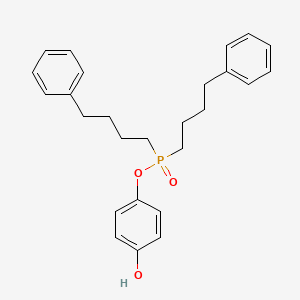
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is an organophosphorus compound with the molecular formula C26H31O3P. It is a phosphinate ester, which means it contains a phosphorus atom bonded to two oxygen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate typically involves the reaction of 4-hydroxyphenylphosphinic acid with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates .
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound’s phosphinate group mimics the transition state of enzyme-catalyzed reactions, leading to enzyme inhibition. This mechanism is similar to that of other phosphinate-based inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenylphosphinic acid
- 4-Phenylbutylphosphinic acid
- Bis(4-phenylbutyl)phosphinic acid
Uniqueness
4-Hydroxyphenyl bis(4-phenylbutyl)phosphinate is unique due to its specific structure, which combines the properties of both 4-hydroxyphenyl and 4-phenylbutyl groups.
Propiedades
Fórmula molecular |
C26H31O3P |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
4-[bis(4-phenylbutyl)phosphoryloxy]phenol |
InChI |
InChI=1S/C26H31O3P/c27-25-17-19-26(20-18-25)29-30(28,21-9-7-15-23-11-3-1-4-12-23)22-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,17-20,27H,7-10,15-16,21-22H2 |
Clave InChI |
CMEYYQQGZGZGNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCP(=O)(CCCCC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


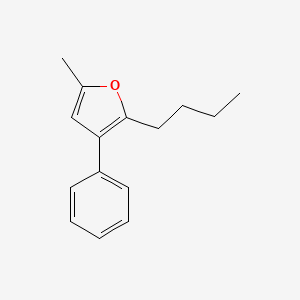

![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
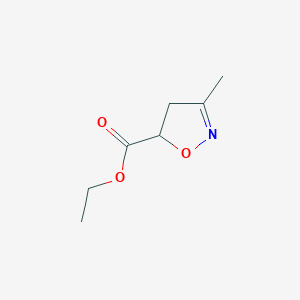
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


